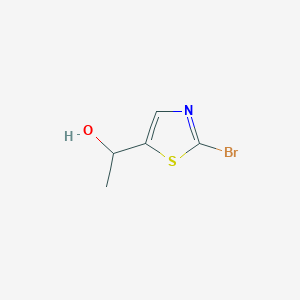
1-(2-Bromothiazol-5-yl)ethanol
Overview
Description
1-(2-Bromothiazol-5-yl)ethanol is an organic compound with the molecular formula C5H6BrNOS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a bromine atom and a hydroxyl group on the thiazole ring makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromothiazol-5-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-bromothiazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Another method involves the reaction of 2-bromothiazole with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction requires heating to reflux and results in the formation of this compound after purification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in batch or continuous reactors, and the product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromothiazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: The major products are the corresponding ketone or aldehyde derivatives.
Reduction: The major product is the thiazole derivative without the bromine atom.
Substitution: The major products are the new derivatives formed by replacing the bromine atom with the nucleophile.
Scientific Research Applications
1-(2-Bromothiazol-5-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Bromothiazol-5-yl)ethanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological pathway being studied.
Comparison with Similar Compounds
1-(2-Bromothiazol-5-yl)ethanol can be compared with other thiazole derivatives, such as:
2-(2-Bromothiazol-5-yl)ethanol: Similar in structure but with different substitution patterns.
1-(2-Chlorothiazol-5-yl)ethanol: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
1-(2-Methylthiazol-5-yl)ethanol: Contains a methyl group instead of a bromine atom, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(2-bromo-1,3-thiazol-5-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-3(8)4-2-7-5(6)9-4/h2-3,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBGDBAWYNNDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
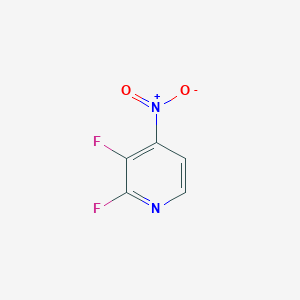



![2-[2-(Methylthio)phenyl]-2-propanol](/img/structure/B7964342.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B7964349.png)


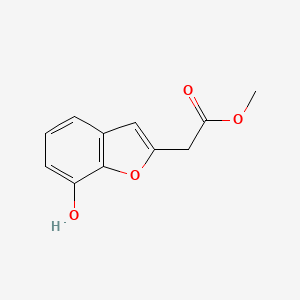
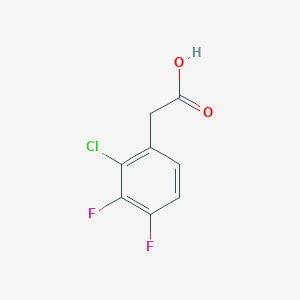
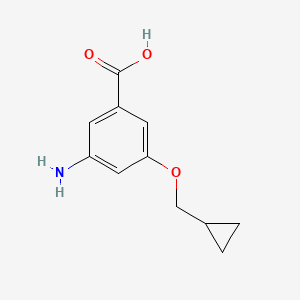

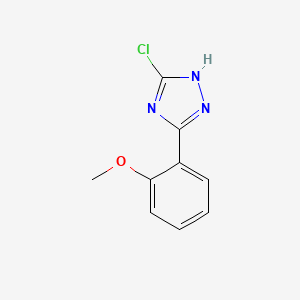
![1-[(3-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7964410.png)
